Cetirizine Methyl Ester
Overview
Description
Cetirizine Methyl Ester is an impurity of Cetirizine . Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active, and long-acting histamine H1-receptor antagonist .
Synthesis Analysis
The anti-histaminic drug cetirizine was synthesized in five linear steps with an overall yield of 50% . All the reactions were very clean and the isolation of products also very easy .Molecular Structure Analysis
Cetirizine Methyl Ester has a molecular formula of C22H27ClN2O3 . Its average mass is 402.914 Da and its monoisotopic mass is 402.171021 Da .Chemical Reactions Analysis
It was found that the carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters . At a temperature as low as 40 degrees C, more than 1% of the cetirizine content was transformed into a monoester within 1 week using concentrations similar to those used in marketed preparations .Physical And Chemical Properties Analysis
Cetirizine Methyl Ester has a density of 1.2±0.1 g/cm3 . Its boiling point is 508.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.9±3.0 kJ/mol . The flash point is 261.3±28.7 °C . The index of refraction is 1.566 . The molar refractivity is 110.8±0.3 cm3 .Scientific Research Applications
Binding Characteristics and Receptor Interactions
- Cetirizine and its enantiomers, including levocetirizine and (S)-cetirizine, exhibit high affinity and stereoselectivity towards human H(1) histamine receptors, indicating its potential in targeting specific histamine-mediated conditions (Gillard et al., 2002).
Reactions with Pharmaceutical Excipients
- Cetirizine can react with polyols like sorbitol and glycerol to form monoesters, which is significant in drug formulation and stability (Yu et al., 2010).
Environmental Impact and Remediation
- Cetirizine has been detected in surface water and wastewater treatment eluent. Ultrasonic treatment has been shown as an effective method for the remediation of Cetirizine from water, providing insights into environmental management strategies for pharmaceutical contaminants (Cui et al., 2020).
Physicochemical Properties
- The physicochemical, pharmacological, and pharmacokinetic properties of cetirizine, particularly its zwitterionic form, provide insights into its distinctive advantages over other antihistamines, such as high selectivity and low central nervous system penetration (Chen, 2008).
Topical Applications
- Cetirizine has been studied for its effectiveness in topical applications, such as in liposome preparations, for treating allergic skin disorders. This offers a potential avenue for targeted peripheral H1-antihistaminic activity with reduced systemic exposure (Elzainy et al., 2004).
Chiral Discrimination and Analysis
- Techniques for the enantioseparation and analysis of cetirizine, particularly focusing on its active enantiomer (R)-levocetirizine, have been developed. This is crucial for ensuring the chiral purity and efficacy of cetirizine in pharmaceutical products (Taha et al., 2009).
Novel Formulations
- Research has been conducted on developing novel formulations of cetirizine, such as elastic vesicle-based topical formulations and transdermal therapeutic systems. These studies aim to improve the drug's delivery and efficacy in treating conditions like atopic dermatitis (Goindi et al., 2013).
Electrochemical Analysis
- The development of electrochemical sensors for cetirizine analysis, as demonstrated by Poly (methyl orange) modified carbon nanotube electrode, provides a method for efficient and sensitive detection of this drug (Islam, 2022).
Veterinary Applications
- The elimination and disposition of cetirizine in performance horses have been studied, contributing to the understanding of its pharmacokinetics in veterinary medicine (Knych et al., 2016).
Safety And Hazards
Future Directions
Cetirizine is a second-generation antihistamine that reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .
properties
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19/h2-10,22H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHNMFDSQCCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine Methyl Ester | |
CAS RN |
83881-46-3 | |
Record name | Cetirizine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CETIRIZINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBM2U5K9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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